molecular formula C10H9F3O2 B13075340 Methyl 2-(2,3,5-trifluorophenyl)propanoate

Methyl 2-(2,3,5-trifluorophenyl)propanoate

Cat. No.: B13075340
M. Wt: 218.17 g/mol
InChI Key: IFEGNHUKZALSNR-UHFFFAOYSA-N
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Description

Methyl 2-(2,3,5-trifluorophenyl)propanoate is an organic compound with the molecular formula C10H9F3O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3,5-trifluorophenyl)propanoate typically involves the esterification of 2-(2,3,5-trifluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3,5-trifluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2,3,5-trifluorophenyl)propanoic acid.

    Reduction: 2-(2,3,5-trifluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3,5-trifluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3,5-trifluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4,5-trifluorophenyl)propanoate
  • Methyl 2-(2,3,4-trifluorophenyl)propanoate
  • Methyl 2-(2,3,6-trifluorophenyl)propanoate

Uniqueness

Methyl 2-(2,3,5-trifluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group at the 2, 3, and 5 positions can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2-(2,3,5-trifluorophenyl)propanoate

InChI

InChI=1S/C10H9F3O2/c1-5(10(14)15-2)7-3-6(11)4-8(12)9(7)13/h3-5H,1-2H3

InChI Key

IFEGNHUKZALSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)C(=O)OC

Origin of Product

United States

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